4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride
Overview
Description
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C13H20N2O2S·HCl. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzene ring substituted with a methyl group and a sulfonamide group, which is further connected to a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzenesulfonyl chloride and piperidine.
Reaction: The piperidine is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-methyl-N-(piperidin-3-ylmethyl)benzenesulfonamide.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated or acylated derivatives, while oxidation and reduction can modify the functional groups on the benzene ring or the piperidine moiety.
Scientific Research Applications
4-Methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Biological Studies: The compound is studied for its potential effects on cellular processes and receptor interactions.
Industrial Chemistry: It serves as a building block in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the piperidine moiety may interact with hydrophobic pockets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(piperidin-4-ylmethyl)benzene-1-sulfonamide hydrochloride
- 4-Methyl-N-(piperidin-2-ylmethyl)benzene-1-sulfonamide hydrochloride
Uniqueness
Compared to similar compounds, 4-methyl-N-(piperidin-3-ylmethyl)benzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its binding affinity and selectivity towards certain biological targets. This makes it a valuable compound for targeted medicinal chemistry applications.
Properties
IUPAC Name |
4-methyl-N-(piperidin-3-ylmethyl)benzenesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S.ClH/c1-11-4-6-13(7-5-11)18(16,17)15-10-12-3-2-8-14-9-12;/h4-7,12,14-15H,2-3,8-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFSMDMFRCRDRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-27-4 | |
Record name | Benzenesulfonamide, 4-methyl-N-(3-piperidinylmethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240529-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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